2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps. One common method includes the reaction of thiazolidine derivatives with oxazole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An antibiotic with a similar oxazolidinone structure, used to treat bacterial infections.
Morpholine derivatives: Compounds with a morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of thiazolidine, oxazole, and morpholine rings, which confer specific chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C14H14N4O3S2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H14N4O3S2/c1-2-18-12(19)10(23-14(18)22)7-11-16-9(8-15)13(21-11)17-3-5-20-6-4-17/h7H,2-6H2,1H3/b10-7+ |
InChI Key |
DMFLFLOWHDKXEQ-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=NC(=C(O2)N3CCOCC3)C#N)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=NC(=C(O2)N3CCOCC3)C#N)SC1=S |
Origin of Product |
United States |
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